molecular formula C22H12Cl4N2O4 B1139384 海洋吡咯 A CAS No. 1227962-62-0

海洋吡咯 A

货号 B1139384
CAS 编号: 1227962-62-0
分子量: 510.15
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Marinopyrrole A is a densely halogenated, axially chiral metabolite that contains an uncommon bispyrrole structure . It was discovered from a marine Streptomyces species . It has been found to exhibit potent antimicrobial activity .


Synthesis Analysis

The total synthesis of Marinopyrrole A has been accomplished via a nine-step synthesis in an overall yield of 30% . A five-step total synthesis of the antibiotic Marinopyrrole A is also described . The developed synthetic technology enabled the synthesis of several Marinopyrrole A analogs .


Molecular Structure Analysis

Marinopyrroles A and B are densely halogenated, axially chiral metabolites that contain an uncommon bispyrrole structure . X-ray analysis of Marinopyrrole B showed that the natural product exists as an atropo-enantiomer with the M-configuration .


Chemical Reactions Analysis

The Paal-Knorr condensation was adapted for the synthesis of the 1,3’-bipyrrole core. Halogenation of this material with N-bromosuccinimide cleanly furnished the 4,4’,5,5’-tetrahalogenated core that characterizes this class of marine-derived metabolites .


Physical And Chemical Properties Analysis

Marinopyrrole A is a unique M-(-)-atropo-isomer with restricted rotation around the central N–C bond . It is configurationally stable at room temperature .

科学研究应用

Cancer Therapy: Apoptosis Induction

Marinopyrrole A has been identified as a potent agent in inducing apoptosis in cancer cells. It achieves this by binding to and degrading the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer cells . This action sensitizes the cancer cells to other treatments and can lead to their destruction.

Enhancement of Chemotherapeutic Efficacy

Maritoclax enhances the efficacy of other chemotherapeutic agents, such as ABT-737, by inducing proteasomal degradation of Mcl-1. This combination therapy has shown promising results in increasing apoptosis in melanoma cells .

Antibiotic Activity Against MRSA

Marinopyrrole A exhibits potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). It has been shown that derivatives of Marinopyrrole A can have improved minimum inhibitory concentrations (MICs) against MRSA, making them potential candidates for treating bacterial infections .

Disruption of Protein-Protein Interactions

The compound disrupts the binding of pro-apoptotic proteins, such as Bim, to pro-survival proteins Mcl-1 and Bcl-xL. This disruption is crucial in regulating apoptosis and has therapeutic implications in diseases where these interactions are dysregulated .

Antimicrobial Activity Against Gram-positive Pathogens

Beyond MRSA, Marinopyrrole A has shown broad-spectrum antimicrobial activity against various Gram-positive pathogens. This makes it a valuable scaffold for developing new antibiotics to combat resistant strains .

Research Tool in Apoptosis Studies

Due to its specific action on Mcl-1, Marinopyrrole A serves as an important research tool in apoptosis studies. It helps in understanding the role of Mcl-1 in cancer cell survival and in the development of new therapeutic strategies .

安全和危害

Marinopyrrole A is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes. It is toxic and can cause serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to unborn child .

未来方向

Marinopyrrole A analogs have shown enhanced potency against T. gondii RH-dTom parasites without a concomitant increase in toxicity to key host cell lines . These data support further development of Marinopyrrole A analogs as promising anti-Toxoplasma molecules to further combat this prevalent infection .

属性

IUPAC Name

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPJBTMRYKRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marinopyrrole A

Q & A

Q1: What is the mechanism of action of Marinopyrrole A?

A1: Marinopyrrole A acts as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1). [] Unlike BH3 mimetics, which disrupt protein-protein interactions, Marinopyrrole A targets Mcl-1 for proteasomal degradation, leading to apoptosis. [, ]

Q2: How does Marinopyrrole A induce Mcl-1 degradation?

A2: While the exact mechanism is not fully elucidated, studies show that Marinopyrrole A binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other inhibitors that primarily disrupt protein-protein interactions.

Q3: What are the downstream effects of Mcl-1 inhibition by Marinopyrrole A?

A3: Mcl-1 inhibition by Marinopyrrole A leads to the release of pro-apoptotic proteins like Bim, causing the activation of the intrinsic apoptosis pathway and ultimately cell death. [] This effect is particularly potent in Mcl-1-dependent cancer cells. [, ]

Q4: Does Marinopyrrole A affect other Bcl-2 family members?

A4: Marinopyrrole A demonstrates selectivity towards Mcl-1. [] Although some studies suggest it might also interact with Bcl-xL, its affinity for Mcl-1 is significantly higher. [, ]

Q5: What is the molecular formula and weight of Marinopyrrole A?

A5: The molecular formula of Marinopyrrole A is C12H3Br3Cl2N2O2, and its molecular weight is 529.65 g/mol. [, ]

Q6: Are there any spectroscopic data available for Marinopyrrole A?

A6: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and HRMS are available for Marinopyrrole A and its derivatives, confirming their structures. [, , , ]

Q7: Have computational studies been conducted on Marinopyrrole A?

A7: Yes, computational methods like virtual screening and molecular docking have been employed to understand the interactions of Marinopyrrole A with Mcl-1 and other potential targets. [, , ]

Q8: Have QSAR models been developed for Marinopyrrole A analogs?

A8: QSAR studies have been conducted on Marinopyrrole A derivatives to explore structure-activity relationships and identify structural features that contribute to their potency and selectivity. []

Q9: How do structural modifications affect the activity of Marinopyrrole A?

A9: Extensive SAR studies have been conducted on Marinopyrrole A, generating numerous derivatives. [, , , , , , ] Modifications include altering the halogenation pattern, introducing various substituents, and exploring different linkers.

Q10: Which modifications have led to improved activity or selectivity?

A10: Introducing a para-trifluoromethyl group significantly enhanced potency against MRSA and MRSE. [] Sulfide and sulfone spacers have yielded potent Mcl-1/Bim disruptors, with certain carboxylate-containing derivatives showing enhanced selectivity. []

Q11: What is known about the stability of Marinopyrrole A?

A11: Marinopyrrole A exhibits sensitivity to serum, significantly reducing its activity in biological settings. [, , ]

Q12: Have any formulation strategies been explored to improve its stability?

A12: Modification of the marinopyrrole scaffold, such as the introduction of chlorine or fluorine atoms, has shown to partially restore activity in the presence of serum. [, ]

Q13: Has the in vivo efficacy of Marinopyrrole A been demonstrated?

A14: Marinopyrrole A showed significant growth inhibition in AML xenograft models. [] Additionally, its derivatives, like KS18, demonstrated efficacy in LGL leukemia rat models and MYCN-amplified neuroblastoma mouse models. [, ]

Q14: What is the in vitro activity of Marinopyrrole A?

A15: Marinopyrrole A exhibits potent cytotoxicity against various cancer cell lines, particularly those dependent on Mcl-1. [, , , ]

Q15: Has Marinopyrrole A been tested in any clinical trials?

A15: No clinical trials have been initiated with Marinopyrrole A yet. Further preclinical investigations are necessary to determine its safety and efficacy for clinical translation.

Q16: Is there cross-resistance with other anti-cancer agents?

A16: Cross-resistance with other anti-cancer agents, particularly those targeting the Bcl-2 family, remains to be fully investigated.

Q17: What is known about the toxicity of Marinopyrrole A?

A19: While preclinical studies suggest that certain Marinopyrrole A derivatives might exhibit manageable toxicity profiles, further investigations are needed to establish its safety for clinical use. [, , ]

Q18: Are there any known biomarkers to predict Marinopyrrole A efficacy?

A21: Mcl-1 expression levels are currently the most promising predictive biomarker for Marinopyrrole A sensitivity. [, ] Patients with high Mcl-1 expression in their tumors might benefit the most from treatment.

Q19: What analytical techniques are used to characterize Marinopyrrole A?

A22: Marinopyrrole A and its derivatives are typically characterized using NMR, IR, HRMS, and various chromatographic techniques like HPLC. [, , , ]

Q20: What is known about the solubility of Marinopyrrole A?

A23: Marinopyrrole A and its analogs are generally lipophilic, potentially limiting their solubility in aqueous solutions. [, ]

Q21: How does solubility affect its bioavailability and efficacy?

A24: Limited solubility can hinder the bioavailability and efficacy of Marinopyrrole A. [] Formulation strategies aimed at improving solubility, like the use of specific excipients, could be crucial for optimizing its therapeutic potential.

Q22: Are there any other Mcl-1 inhibitors under development?

A25: Yes, several other Mcl-1 inhibitors are currently under investigation, including AMG 176, AZD5991, and S63845. [] These compounds employ different mechanisms of action and exhibit varying selectivity profiles.

Q23: When was Marinopyrrole A first discovered?

A26: Marinopyrrole A was first isolated from a marine Streptomyces species in 2008. [, ] Its unique structure and potent antibiotic activity sparked interest in its potential applications.

Q24: What are the potential cross-disciplinary applications of Marinopyrrole A research?

A27: Marinopyrrole A research integrates various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and oncology. [] This interdisciplinary approach is crucial for advancing our understanding of its mode of action, optimizing its therapeutic potential, and exploring its applications in diverse therapeutic areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。